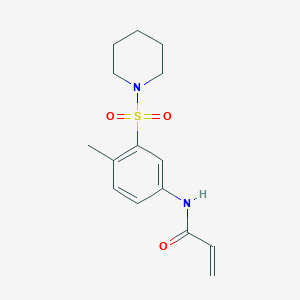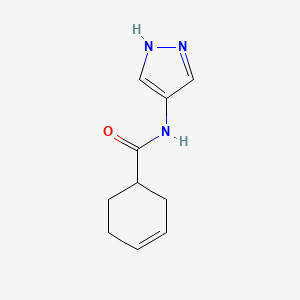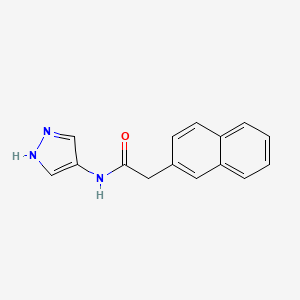
2-naphthalen-2-yl-N-(1H-pyrazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-naphthalen-2-yl-N-(1H-pyrazol-4-yl)acetamide, also known as NPA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme glycogen synthase kinase 3β (GSK3β), which plays a crucial role in many cellular processes, including glycogen metabolism, cell differentiation, and apoptosis.
作用機序
2-naphthalen-2-yl-N-(1H-pyrazol-4-yl)acetamide exerts its biological effects by inhibiting GSK3β, a serine/threonine protein kinase that regulates many cellular processes. GSK3β is involved in the regulation of glycogen metabolism, cell differentiation, and apoptosis. By inhibiting GSK3β, 2-naphthalen-2-yl-N-(1H-pyrazol-4-yl)acetamide can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
2-naphthalen-2-yl-N-(1H-pyrazol-4-yl)acetamide has been shown to have a wide range of biochemical and physiological effects. It can regulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis. It can also modulate the activity of various signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway. Additionally, 2-naphthalen-2-yl-N-(1H-pyrazol-4-yl)acetamide can regulate glucose metabolism and reduce insulin resistance in animal models of diabetes.
実験室実験の利点と制限
2-naphthalen-2-yl-N-(1H-pyrazol-4-yl)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of GSK3β, which makes it a valuable tool for studying the role of this enzyme in various biological processes. 2-naphthalen-2-yl-N-(1H-pyrazol-4-yl)acetamide is also relatively easy to synthesize and has a high yield and purity. However, there are some limitations to using 2-naphthalen-2-yl-N-(1H-pyrazol-4-yl)acetamide in lab experiments. It can be toxic at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for research on 2-naphthalen-2-yl-N-(1H-pyrazol-4-yl)acetamide. One area of interest is the development of 2-naphthalen-2-yl-N-(1H-pyrazol-4-yl)acetamide-based therapeutics for various diseases, including cancer, Alzheimer's disease, and diabetes. Another area of interest is the identification of new targets and signaling pathways that are regulated by GSK3β and 2-naphthalen-2-yl-N-(1H-pyrazol-4-yl)acetamide. Additionally, there is a need for further studies to investigate the safety and efficacy of 2-naphthalen-2-yl-N-(1H-pyrazol-4-yl)acetamide in animal models and clinical trials.
合成法
The synthesis of 2-naphthalen-2-yl-N-(1H-pyrazol-4-yl)acetamide involves the reaction of 2-naphthol and 1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields 2-naphthalen-2-yl-N-(1H-pyrazol-4-yl)acetamide as a white solid with a high yield and purity.
科学的研究の応用
2-naphthalen-2-yl-N-(1H-pyrazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, bipolar disorder, and diabetes. It has been shown to have anti-tumor effects by inhibiting cancer cell growth and inducing apoptosis. Additionally, 2-naphthalen-2-yl-N-(1H-pyrazol-4-yl)acetamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease. It also exhibits mood-stabilizing effects in animal models of bipolar disorder. Moreover, 2-naphthalen-2-yl-N-(1H-pyrazol-4-yl)acetamide has been shown to regulate glucose metabolism and reduce insulin resistance in animal models of diabetes.
特性
IUPAC Name |
2-naphthalen-2-yl-N-(1H-pyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c19-15(18-14-9-16-17-10-14)8-11-5-6-12-3-1-2-4-13(12)7-11/h1-7,9-10H,8H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCQYAAAYLLFNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(=O)NC3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-naphthalen-2-yl-N-(1H-pyrazol-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-[(2-Methylphenyl)methylamino]ethyl]benzonitrile](/img/structure/B7542012.png)

![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7542024.png)
![1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7542029.png)
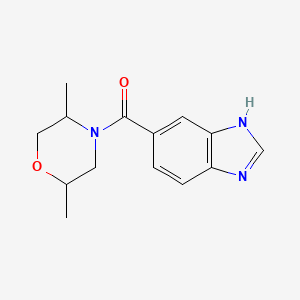
![1-[2-(Trifluoromethylsulfonyl)anilino]propan-2-ol](/img/structure/B7542036.png)


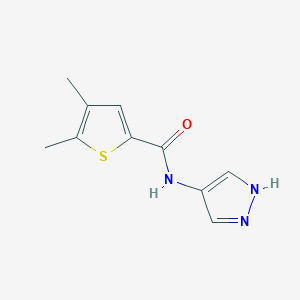
![N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B7542076.png)
